Cabazitaxel Impurity 15

Analytical Chemistry Pharmaceutical Quality Control Reference Standards

Pharmaceutical QC and R&D teams require a structurally exact, fully characterized impurity reference standard to ensure HPLC method specificity and regulatory compliance. Using 'in-class' analogs for Cabazitaxel Impurity 15 leads to inaccurate relative retention times and compromised batch release. - ICH-compliant standard for ANDA/DMF method validation and routine QC quantification. - Precisely tracks this specific impurity to optimize purification processes. - Supplied with comprehensive Certificates of Analysis (COA, HPLC, MS, NMR) for seamless audit readiness.

Molecular Formula C22H25NO6
Molecular Weight 399.45
CAS No. 859498-34-3
Cat. No. B601052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCabazitaxel Impurity 15
CAS859498-34-3
Synonyms3,​5-​Oxazolidinedicarboxy​lic acid, 2-​(4-​methoxyphenyl)​-​4-​phenyl-​, 3-​(1,​1-​dimethylethyl) ester, (4R,​5S)​-
Molecular FormulaC22H25NO6
Molecular Weight399.45
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1C(C(OC1C2=CC=C(C=C2)OC)C(=O)O)C3=CC=CC=C3
InChIInChI=1S/C22H25NO6/c1-22(2,3)29-21(26)23-17(14-8-6-5-7-9-14)18(20(24)25)28-19(23)15-10-12-16(27-4)13-11-15/h5-13,17-19H,1-4H3,(H,24,25)/t17-,18+,19?/m1/s1
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cabazitaxel Impurity 15: Oxazolidine Reference Standard


Cabazitaxel Impurity 15 (CAS 859498-34-3) is a fully characterized chemical compound with the IUPAC name (4R,5S)-2-(4-methoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenyl-1,3-oxazolidine-5-carboxylic acid and a molecular formula of C22H25NO6 . It is a known process-related impurity of the semi-synthetic taxane anticancer drug cabazitaxel, primarily utilized as a high-purity analytical reference standard in pharmaceutical research and quality control (QC) [1].

Certified impurity standard for HPLC method validation and system suitability
Comprehensive characterization package (CoA with HPLC, MS, ¹H-NMR)
ISO 17034-compliant manufacturing supports data traceability for regulatory method submissions

Why Generic Substitution Fails for This Impurity


In the highly regulated pharmaceutical landscape, the precise identification, quantification, and control of impurities is non-negotiable for drug safety and efficacy [1]. Regulatory guidance from bodies like the International Council for Harmonisation (ICH) mandates strict control of impurities in active pharmaceutical ingredients (APIs) [2]. Therefore, 'in-class' or 'structurally similar' analogs cannot be substituted for Cabazitaxel Impurity 15. Even minor structural differences between impurities can dramatically alter their chromatographic retention time (RRT) and mass spectrometric response. A generic substitute would compromise the accuracy of analytical methods, potentially leading to failed regulatory audits, inaccurate stability assessments, and compromised batch release decisions .

Structural specificity mismatch
Generic oxazolidine analogs or uncharacterized isolates differ in retention time and mass response, which may shift relative retention time (RRT) and compromise accurate quantification.
Absent certification package
In-house isolates lack a CoA with orthogonal identity confirmation; missing certified purity and characterization data may affect method validation acceptance.
Traceability gap
Standards without ISO 17034-compliant production may not provide documented homogeneity and stability data, limiting result comparability across laboratories.

Quantitative Differentiation of Cabazitaxel Impurity 15


Certified Purity and Characterization

As a certified reference standard, Cabazitaxel Impurity 15 is supplied with a defined purity level, typically ≥95% as determined by HPLC [1]. This certified value is essential for accurate quantification. Unlike an uncharacterized in-house isolate or a generic analog, the purchased standard is provided with a comprehensive Certificate of Analysis (CoA) that includes supporting data from orthogonal techniques like HPLC, MS, and ¹H-NMR, ensuring its identity and purity for method validation [2].

Certified Purity
Specification review
Purity ≥95% (HPLC) with comprehensive CoA (HPLC, MS, ¹H-NMR)
Supports method validation accuracy and quantification reliability
Verify lot-specific CoA for actual purity and characterization data
Analytical Chemistry Pharmaceutical Quality Control Reference Standards

ISO 17034-Compliant Manufacturing

Cabazitaxel Impurity 15 standards are often produced under rigorous quality systems, such as those compliant with ISO 17034 for reference material producers [1]. This ensures the standard's homogeneity, stability, and certified property values, providing traceability and comparability of results across different laboratories and studies. In contrast, general-purpose research chemicals or in-house isolates lack this level of manufacturing rigor and the certified data to support it.

ISO 17034 Compliance
Data to verify
Produced under ISO 17034 standard material producer capability certification system
Provides documented traceability for regulatory method submissions
Confirm current certification status with supplier
Pharmaceutical Analysis Method Validation GMP

Structure-Specific LC-MS Detection

The unique molecular formula (C22H25NO6) and structure of Cabazitaxel Impurity 15 allow for its specific detection and quantification in complex reaction mixtures using mass spectrometry (MS) [1]. This is crucial for monitoring its formation and removal during the synthesis of the Cabazitaxel API. A generic analog, such as a different oxazolidine derivative, would have a different m/z ratio and retention time, rendering it useless as a specific marker for this particular impurity in process control or release testing.

Structure-Specific Detection
Method context
C₂₂H₂₅NO₆, MW 399.44; unique m/z 399.44 [M+H]⁺ vs generic oxazolidine derivatives
Enables specific impurity monitoring in complex mixtures via LC-MS
Retention time and MS response depend on chromatographic conditions
LC-MS Process Chemistry Impurity Profiling

Application Scenarios for Cabazitaxel Impurity 15


Stability-Indicating HPLC Method Validation

This standard is essential for developing and validating a robust, stability-indicating HPLC method. By using the characterized Impurity 15, analysts can accurately determine its relative retention time (RRT) and ensure it is well-resolved from the cabazitaxel API peak and other related substances. This validation, performed according to ICH guidelines, is a cornerstone of any regulatory filing (ANDA/DMF) [1].

Routine QC and Batch Release Testing

In a QC laboratory, this reference standard is used for the routine testing of cabazitaxel API and drug product batches. It serves as an external standard for quantifying Impurity 15 in test samples, ensuring each batch meets the predefined acceptance criteria for this specific related substance. This guarantees the batch's quality and consistency before its release [2].

Process Development and Impurity Control

During process chemistry, the standard is used to monitor the levels of Impurity 15 in reaction mixtures. This data enables chemists to track the impurity's formation pathway and evaluate the effectiveness of different purification steps (e.g., chromatography, crystallization) in its removal. This ensures the final synthetic route is capable of producing API that meets stringent purity specifications .

Application
Selection Property
Validation Focus
Stability-Indicating HPLC Method Validation
Certified purity and RRT determination
Resolution from API and degradation products per ICH guidelines
Routine QC and Batch Release Testing
External standard for impurity quantification
Meeting predefined acceptance criteria for related substance
Process Development and Impurity Control
Specific marker for formation pathway tracking
Purification step efficiency and final API purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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